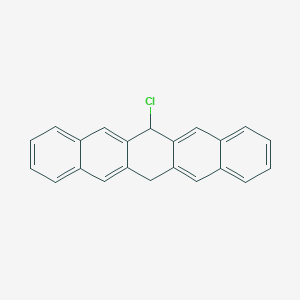

6-Chloro-6,13-dihydropentacene

Description

Contextualization of Pentacene (B32325) and its Halogenated Dihydro-Derivatives

Pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene (B151609) rings, is a benchmark material for organic semiconductors, primarily due to its high charge carrier mobility. encyclopedia.pub However, the practical application of pristine pentacene is hampered by its poor solubility in common organic solvents and its susceptibility to oxidation, particularly in the presence of light and air. encyclopedia.pub This instability often leads to a degradation of device performance. To overcome these limitations, researchers have focused on the synthesis of pentacene derivatives.

A successful strategy involves the use of soluble and stable precursors that can be converted to the desired pentacene derivative in the final step of device fabrication. Dihydropentacenes, which feature a non-aromatic central ring, represent a critical class of such precursors. researchgate.netresearchgate.net The saturation at the 6- and 13-positions breaks the continuous conjugation of the molecule, leading to improved solubility and stability.

Furthermore, halogenation—the introduction of halogen atoms such as fluorine, chlorine, or bromine—is a powerful tool for tuning the electronic properties of organic materials. wikipedia.org In the context of pentacenes, halogenation can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This reduction in the HOMO level, in particular, can enhance the material's stability against ambient oxidation. researchgate.net Halogenated dihydropentacenes, therefore, serve a dual purpose: they act as stable precursors and provide a pathway to halogen-functionalized pentacenes with tailored electronic characteristics. researchgate.netrsc.org

Significance of 6-Chloro-6,13-Dihydropentacene in Contemporary Organic Chemistry

This compound emerges as a molecule of significant interest at the intersection of these synthetic strategies. Its primary importance lies in its role as a key intermediate. As a dihydropentacene derivative, it offers greater stability and processability compared to a fully aromatic pentacene core. The single chlorine atom is not merely a passive substituent; it is an active functional group that imparts specific electronic characteristics.

The electron-withdrawing nature of the chlorine atom is expected to influence the molecule's frontier orbitals, a critical factor for semiconductor performance. researchgate.net Moreover, the presence of a single, strategically placed chlorine atom on the dihydro-backbone provides a chemical handle for further, selective functionalization. This opens up possibilities for creating asymmetrically substituted pentacene derivatives, a crucial area of research for fine-tuning molecular packing and electronic properties in the solid state. thieme-connect.com The dihydro-framework itself, particularly the C-H and C-Cl bonds at the reactive 6- and 13-positions, can be a site for subsequent chemical transformations, making it a versatile building block in a multi-step synthetic route. acs.org

Fundamental Research Questions Pertaining to this compound

Despite its potential, this compound remains a subject with many unanswered questions, making it a fertile ground for fundamental research. Key questions that drive its investigation include:

Electrochemical and Photophysical Properties: What are the precise HOMO and LUMO energy levels of this compound? How does the introduction of a single chlorine atom modulate these energies compared to the parent 6,13-dihydropentacene (B80405)?

Solid-State Structure: What is the preferred crystal packing of this molecule? How does the chloro-substituent influence intermolecular interactions, such as potential C-H···Cl hydrogen bonds or π-stacking arrangements, which are critical for charge transport? researchgate.netresearchgate.net

Reaction Mechanisms: What are the detailed kinetics and mechanisms governing the conversion of this compound into its fully aromatic counterpart, 6-chloropentacene? This involves understanding the steps of dehydrogenation and dehydrochlorination.

Synthetic Utility: Can the chlorine atom be used as a directing group or be substituted via reactions like nucleophilic substitution or cross-coupling to introduce further functionalities? Can the dihydro-positions be selectively functionalized? thieme-connect.com

Performance in Devices: Following its conversion to 6-chloropentacene within a device structure, how do the resulting charge transport characteristics compare to those of unsubstituted pentacene or other halogenated derivatives like 6,13-dichloropentacene? researchgate.netnih.gov

Answering these questions is essential for unlocking the full potential of this compound as a precursor for next-generation organic electronic materials.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not widely published, its fundamental properties can be calculated, and its expected spectroscopic characteristics can be inferred from its parent compounds and general chemical principles.

Table 1: Physicochemical Properties

| Property | 6,13-Dihydropentacene | This compound |

| Molecular Formula | C₂₂H₁₆ nih.gov | C₂₂H₁₅Cl |

| Molar Mass | 280.36 g/mol nih.gov | 314.80 g/mol |

| IUPAC Name | 6,13-dihydropentacene nih.gov | This compound |

| Physical State | Pale yellow needles oup.com | Not reported (Expected to be a solid) |

| Solubility | Soluble in hot chlorinated benzenes encyclopedia.pub | Not reported (Expected to be soluble in chlorinated organic solvents) |

Table 2: Expected Spectroscopic Signatures

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm). A singlet or doublet for the proton at the C-6 position, shifted due to the adjacent chlorine. A characteristic signal for the methylene (B1212753) (CH₂) protons at the C-13 position. |

| ¹³C NMR | Multiple signals in the aromatic region. A distinct signal for the carbon atom bonded to chlorine (C-6), expected to be in the range of 60-80 ppm. A signal for the methylene carbon at C-13. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 314. A characteristic isotopic pattern (M⁺ and M+2⁺ in an approx. 3:1 ratio) confirming the presence of one chlorine atom. |

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| Pentacene | Pentacene |

| 6,13-Dihydropentacene | 6,13-Dihydropentacene |

| This compound | This compound |

| 6,13-Dichloropentacene | 6,13-Dichloropentacene |

| 6,6,13,13-Tetrachloro-6,13-dihydropentacene | 6,6,13,13-Tetrachloro-6,13-dihydropentacene |

| 6,13-Pentacenequinone | Pentacene-6,13-dione |

Structure

3D Structure

Properties

CAS No. |

919272-91-6 |

|---|---|

Molecular Formula |

C22H15Cl |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

6-chloro-6,13-dihydropentacene |

InChI |

InChI=1S/C22H15Cl/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22H,11H2 |

InChI Key |

DWEKOBFYLIMNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 6,13 Dihydropentacene and Analogous Structures

Strategic Approaches to Dihydropentacene Scaffold Construction

The foundational step in the synthesis of 6-Chloro-6,13-dihydropentacene is the construction of the 6,13-dihydropentacene (B80405) backbone. This can be achieved through various precursor-based pathways.

Precursor-Based Synthesis Pathways

A common and effective method for the synthesis of the 6,13-dihydropentacene scaffold commences with the reduction of 6,13-pentacenedione. This precursor is readily accessible and can be converted to the dihydropentacene structure through established reduction protocols.

One notable method involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction typically proceeds at a low temperature (e.g., 0 °C) to afford 6,13-dihydro-6,13-dihydroxypentacene. While not the final dihydropentacene, this intermediate is crucial for subsequent transformations. The diol can then be further reduced to yield the desired 6,13-dihydropentacene.

Another classical approach, first reported by Clar in 1929, involves the transformation of 1,3-dibenzoyl-4,6-dimethylbenzene. This is achieved through heating in the presence of copper, which facilitates the formation of the 6,13-dihydropentacene structure nih.gov. This foundational work laid the groundwork for many subsequent syntheses of pentacene (B32325) and its derivatives.

| Precursor | Reagents and Conditions | Product | Reference |

| 6,13-Pentacenedione | NaBH₄, THF, 0 °C | 6,13-Dihydro-6,13-dihydroxypentacene | researchgate.net |

| 1,3-Dibenzoyl-4,6-dimethylbenzene | Heat, Copper | 6,13-Dihydropentacene | nih.gov |

Constrained Synthesis via Metal-Organic Frameworks for Polyacene Formation

Recent advancements in materials chemistry have introduced the use of metal-organic frameworks (MOFs) as templates for the synthesis of polyacenes researchgate.net. This method utilizes the well-defined nanochannels of MOFs to control the polymerization of precursor monomers, leading to the formation of extended polyacene structures. While not a direct synthesis of this compound, this methodology offers a novel approach to constructing the fundamental polyacene backbone, which can then be subjected to functionalization.

The process involves the infusion of suitable monomers into the pores of a MOF. Subsequent polymerization and aromatization reactions within the confined space of the MOF channels can yield highly ordered polyacene chains researchgate.net. This technique provides a high degree of control over the final structure and represents a promising avenue for the synthesis of novel and extended polycyclic aromatic hydrocarbons. The functionalization of these polymers could potentially be achieved either by using functionalized precursors or by post-synthetic modification.

Regioselective Halogenation Techniques

Once the 6,13-dihydropentacene scaffold is in hand, the next critical step is the introduction of a chlorine atom at the 6-position. This requires a regioselective halogenation technique that specifically targets the benzylic positions of the dihydropentacene molecule.

Direct Chlorination Protocols

The direct chlorination of the benzylic C-H bonds at the 6 and 13 positions of 6,13-dihydropentacene is a key transformation. Several reagents and conditions can be employed to achieve this, with a focus on controlling the degree of chlorination to favor the mono-chlorinated product.

One effective reagent for such transformations is N-chlorosuccinimide (NCS). NCS is a mild and selective chlorinating agent for benzylic positions, often used in the presence of a radical initiator or under photochemical conditions isca.me. The reaction proceeds via a free radical mechanism, where the weaker benzylic C-H bonds are preferentially attacked.

Another promising approach involves copper-catalyzed benzylic C-H chlorination. This method utilizes a Cu(I) catalyst in conjunction with an oxidant and a chloride source, such as potassium chloride (KCl) nih.govdigitellinc.com. This catalytic system offers high selectivity for the benzylic position and can be a milder alternative to traditional radical chlorination methods.

| Substrate | Chlorinating Agent/System | Conditions | Product |

| 6,13-Dihydropentacene | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), heat or UV light | This compound |

| 6,13-Dihydropentacene | Cu(I)Cl / bis(oxazoline) catalyst, NFSI, KCl | Organic solvent, room temperature | This compound |

Mechanistic Analysis of Halogenation Reactions, including Radical Pathways

The halogenation of the 6-position of 6,13-dihydropentacene predominantly proceeds through a free radical chain mechanism, particularly when using reagents like NCS. The stability of the resulting benzylic radical is a key factor driving the regioselectivity of this reaction masterorganicchemistry.comchemistrysteps.com.

The mechanism can be broken down into three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of an initiator molecule (e.g., AIBN) or by the absorption of UV light by the halogenating agent, generating a radical.

Propagation: The generated radical abstracts a hydrogen atom from one of the benzylic positions (6 or 13) of 6,13-dihydropentacene. This is the rate-determining step and is highly selective due to the resonance stabilization of the resulting pentacenyl radical. The pentacenyl radical then reacts with a molecule of the chlorinating agent (e.g., NCS) to form this compound and a new radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The resonance stabilization of the benzylic radical intermediate is crucial for the selectivity of this reaction. The unpaired electron can be delocalized over the entire pentacene aromatic system, making the formation of this radical more favorable than the formation of a radical at other positions on the aromatic rings.

Advanced Functionalization and Derivatization

The introduction of a chlorine atom at the 6-position of 6,13-dihydropentacene opens up avenues for further functionalization and the synthesis of a wide range of derivatives. The carbon-chlorine bond can be readily transformed using various modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a diverse library of functionalized dihydropentacene derivatives. For instance, palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, vinyl, alkynyl, and amino groups, respectively.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Aryl, vinyl |

| Stille Coupling | Pd catalyst, organostannane | Aryl, vinyl, alkyl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino |

Such derivatization strategies are crucial for tuning the electronic and physical properties of the dihydropentacene core, which is of significant interest for applications in organic electronics and materials science.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The chlorine atom in this compound, being at a benzylic-like position, is anticipated to be reactive in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Plausible Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound (R-B(OR)₂). This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne could be employed to install an alkynyl moiety. This functionalization is of particular interest for extending the π-conjugation of the pentacene system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling with an amine, leading to amino-functionalized dihydropentacene derivatives.

Negishi Coupling: The use of an organozinc reagent in a palladium- or nickel-catalyzed reaction offers another avenue for C-C bond formation.

The reactivity in these cross-coupling reactions would be influenced by the choice of catalyst, ligands, base, and solvent. The benzylic nature of the C-Cl bond in this compound suggests that these couplings could proceed under relatively mild conditions.

| Coupling Reaction | Catalyst System (Plausible) | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Arylboronic acid | 6-Aryl-6,13-dihydropentacene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Terminal alkyne | 6-Alkynyl-6,13-dihydropentacene |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | Amine | 6-Amino-6,13-dihydropentacene |

| Negishi | Pd(PPh₃)₄ or NiCl₂(dppp) | Organozinc reagent | 6-Alkyl/Aryl-6,13-dihydropentacene |

This table presents hypothetical reaction schemes based on established cross-coupling methodologies.

Nucleophilic Substitution Reactions on Chlorinated Polycyclic Aromatic Frameworks

The benzylic chloride in this compound is a prime site for nucleophilic substitution reactions. The stability of the potential carbocation intermediate, stabilized by the extended aromatic system, suggests that both Sₙ1 and Sₙ2 pathways could be operative depending on the reaction conditions and the nucleophile.

Potential Nucleophilic Substitution Reactions:

A variety of nucleophiles could be employed to displace the chloride, leading to a diverse range of functionalized 6,13-dihydropentacene derivatives.

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide | 6-Hydroxy-6,13-dihydropentacene |

| Alkoxide | Sodium Methoxide | 6-Methoxy-6,13-dihydropentacene |

| Thiolate | Sodium Thiophenolate | 6-(Phenylthio)-6,13-dihydropentacene |

| Cyanide | Sodium Cyanide | 6-Cyano-6,13-dihydropentacene |

| Azide | Sodium Azide | 6-Azido-6,13-dihydropentacene |

This table outlines plausible nucleophilic substitution reactions and the expected products.

The choice of solvent would be crucial in these reactions, with polar aprotic solvents generally favoring Sₙ2 reactions and polar protic solvents potentially promoting Sₙ1 pathways.

Post-Synthetic Structural Transformations

The derivatives obtained from cross-coupling and nucleophilic substitution reactions can undergo further structural modifications. These post-synthetic transformations allow for the fine-tuning of the molecule's properties.

One of the most significant transformations for dihydropentacene derivatives is aromatization . The 6,13-dihydropentacene core can be converted to the fully aromatic pentacene system through oxidation. This process is often a key final step in the synthesis of many pentacene-based materials. The choice of oxidizing agent and reaction conditions would need to be carefully selected to be compatible with the functional groups introduced in the previous steps. For instance, a mild oxidant might be required to avoid over-oxidation or degradation of sensitive substituents.

Another potential post-synthetic modification is the functionalization of the introduced substituent . For example, an alkyne group introduced via Sonogashira coupling could undergo a subsequent click reaction, or an amino group from a Buchwald-Hartwig amination could be further derivatized. These multi-step synthetic sequences would provide access to highly complex and tailored pentacene architectures.

Advanced Spectroscopic Characterization for Molecular Structure and Reaction Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of 6-Chloro-6,13-dihydropentacene, distinct signals would be expected for the aromatic protons on the pentacene (B32325) framework and the aliphatic protons at the 6- and 13- positions. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The proton at the 6-position, being adjacent to the electron-withdrawing chlorine atom, would likely resonate at a lower field compared to the proton at the 13-position. The methylene (B1212753) protons at the 13-position would appear further upfield. Spin-spin coupling between adjacent, non-equivalent protons would result in complex splitting patterns, providing valuable information about the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom. researchgate.netnih.govresearchgate.netmdpi.com The spectrum would be characterized by a series of signals in the aromatic region (approx. 120-150 ppm) corresponding to the unsaturated carbons of the pentacene rings. The carbon atom at the 6-position, bonded to chlorine (C-Cl), would be shifted downfield. The sp³-hybridized carbon at the 13-position (CH₂) would appear significantly upfield (approx. 30-50 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Methine (Cl-C-H ) | 5.0 - 6.5 |

| ¹H | Methylene (Ar-CH ₂-Ar) | 3.5 - 4.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Methine (C -Cl) | 60 - 75 |

| ¹³C | Methylene (Ar-C H₂-Ar) | 30 - 50 |

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons across the aromatic rings and to confirm the relationship between the methine proton at C6 and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be vital for confirming the stereochemistry and three-dimensional conformation of the dihydropentacene core.

Application of Quantitative Spectroscopic Analysis for Structural Confirmation

Quantitative NMR (qNMR) is a powerful method used to determine the concentration or purity of a substance. youtube.comyoutube.comyoutube.com By integrating the signals in a ¹H NMR spectrum and comparing them to the integral of a certified internal standard of known concentration, the precise purity of the synthesized this compound can be determined. youtube.com This technique relies on ensuring that the experimental conditions allow for full relaxation of all nuclei, providing a highly accurate and direct measure of sample purity without the need for compound-specific calibration curves. This is particularly valuable for confirming the stoichiometry and integrity of the final product.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Identification of Characteristic Vibrational Modes

Both IR and Raman spectroscopy would reveal characteristic vibrational modes for this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the CH and CH₂ groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. A key vibration would be the C-Cl stretch, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH, -CH₂ | 2850 - 3000 | IR, Raman |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | R-Cl | 600 - 800 | IR, Raman |

In Situ Monitoring of Chemical Transformations

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.comnih.govwiley.com

Monitoring Synthesis: The synthesis of this compound, for example from a precursor like 6,13-pentacenequinone, could be monitored using in situ IR or Raman spectroscopy. By tracking the disappearance of the precursor's characteristic bands (e.g., the C=O stretch of the quinone) and the simultaneous appearance of the product's signature peaks (e.g., the aliphatic C-H and C-Cl stretches), the reaction kinetics, presence of intermediates, and endpoint can be determined. wiley.com

Studying Degradation or Further Reactions: Pentacene and its derivatives can be sensitive to light and air. beilstein-journals.org In situ spectroscopy could be employed to study the degradation of this compound under various conditions. aps.org For instance, the formation of oxidation products could be detected by the appearance of new carbonyl (C=O) or hydroxyl (O-H) bands in the IR spectrum. This real-time analysis is crucial for understanding the stability and lifetime of the compound. aps.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure of conjugated molecules like pentacene derivatives. These techniques provide insights into the energy levels of molecular orbitals and can be used to track chemical transformations.

Analysis of Electronic Transitions and Energy Levels

For pentacene derivatives, UV-Vis absorption spectra typically reveal information about the π-π* electronic transitions. The energy and intensity of these transitions are sensitive to the molecular structure, including the extent of conjugation and the nature of substituents. For the parent 6,13-dihydropentacene (B80405), the sp3-hybridized carbons at the 6 and 13 positions interrupt the fully conjugated pentacene system, leading to absorption profiles significantly different from pentacene itself.

In related N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]biscarboxyimides, solid-state fluorescence is observed. nih.gov Under UV light irradiation (e.g., at an excitation wavelength of 365 nm), these compounds can exhibit bright blue fluorescence. nih.gov The introduction of a chloro-substituent at the 6-position of 6,13-dihydropentacene would be expected to influence the electronic energy levels through inductive effects, potentially causing shifts in the absorption and emission maxima compared to the unsubstituted parent compound. However, specific spectral data for this compound are not detailed in the available research.

Monitoring of Reaction Progress and Intermediate Species

UV-Vis and fluorescence spectroscopy are effective for real-time monitoring of reactions involving chromophoric changes. For instance, the conversion of a 6,13-dihydropentacene precursor to the intensely colored pentacene product can be readily followed. nih.gov

In studies of other 6,13-dihydropentacene derivatives, thermally or photolytically induced disproportionation reactions lead to the formation of pentacene and tetrahydropentacene species. nih.gov This transformation is accompanied by a dramatic change in color and fluorescence. Heating a thin film of N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide from room temperature to 230 °C resulted in a color change from colorless to green. nih.gov The appearance of new absorption bands corresponding to the pentacene chromophore can be monitored using difference absorption spectroscopy. nih.gov Similarly, the fluorescence color can shift from blue to yellow and then red upon heating, indicating the formation of new emissive species. nih.gov These methods could theoretically be applied to monitor reactions involving this compound, such as its conversion to a pentacene derivative, by tracking the appearance of characteristic absorption or emission bands of the product.

X-ray Diffraction for Solid-State Molecular Architectures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing crucial information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Crystallography for Precise Geometric Parameters

Interactive Data Table: Crystallographic Data for 6,13-dihydropentacene-pentacene (2/1) Cocrystal researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.163 (4) |

| b (Å) | 21.801 (5) |

| c (Å) | 16.069 (3) |

| β (°) ** | 93.73 (3) |

| Volume (ų) | 2154.5 (15) |

| Z | 4 |

| Calculated Density (Mg m⁻³) ** | 1.293 |

Note: This data is for the co-crystal of 6,13-dihydropentacene and pentacene, not this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of bulk materials. The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. In the context of pentacene synthesis, PXRD has been used to analyze the starting materials, although it may not detect small amounts of contaminants like dihydropentacene. A PXRD analysis of a synthesized sample of this compound would be essential for confirming its crystalline phase and purity, especially when compared against a theoretical pattern calculated from single-crystal data.

Integrated In Situ Spectroscopic Approaches for Reaction Mechanism Elucidation

Understanding complex reaction mechanisms often requires the use of in situ spectroscopic techniques that monitor the reaction as it occurs. This approach allows for the detection of transient intermediates and provides kinetic data that is unobtainable from analysis of the starting materials and final products alone.

For related organic semiconductor systems, in situ differential reflectance spectroscopy (DRS) has been employed to monitor the solution-based, drop-casting growth of thin films in real-time. aps.org This technique can capture rapid processes such as solvent evaporation and the liquid-to-solid phase transition. aps.org

A potential reaction pathway for this compound could be its conversion to a pentacene derivative. The mechanism of a related reaction, the reduction of 6,13-dihydro-6,13-dihydroxypentacene to pentacene, is proposed to proceed through the formation of carbocation intermediates. nih.gov An integrated approach, perhaps combining rapid-scan UV-Vis or fluorescence spectroscopy with other techniques, could be envisioned to study the dehydrochlorination or other reactions of this compound. Such an in situ setup would aim to identify short-lived intermediates and provide experimental evidence to elucidate the step-by-step reaction mechanism. However, specific studies applying these integrated approaches to this compound have not been reported.

Real-time Observational Techniques for Mechanistic Intermediates

Understanding the transient species that form during a chemical reaction is crucial for elucidating reaction mechanisms and optimizing synthetic pathways. For a molecule like this compound, real-time observational techniques are indispensable for capturing the fleeting existence of its mechanistic intermediates.

Transient Absorption Spectroscopy (TAS): This pump-probe technique is a powerful tool for monitoring short-lived excited states and reactive intermediates. A pump pulse excites the molecule, and a subsequent probe pulse, delayed by a specific time, measures the absorption spectrum of the transient species. By varying the delay time, the formation and decay of intermediates can be tracked on timescales ranging from femtoseconds to milliseconds. While specific studies on this compound are not extensively documented, research on related halogenated pentacenes demonstrates the utility of TAS in observing phenomena such as singlet fission and charge transfer states. For instance, studies on fluorinated pentacene derivatives have successfully characterized their transient absorption spectra, revealing the influence of halogen substitution on their photophysical properties.

Time-Resolved Fluorescence Spectroscopy: This method provides insights into the dynamics of excited singlet states. By measuring the decay of fluorescence intensity over time after excitation, one can determine the lifetimes of these states and identify processes that compete with fluorescence, such as intersystem crossing or the formation of non-emissive intermediates. For this compound, this technique could be employed to study how the chloro-substituent and the sp3-hybridized carbons at the 6 and 13 positions affect the excited-state lifetime and deactivation pathways compared to pristine pentacene.

Interactive Table: Potential Real-time Observational Techniques for this compound Intermediates.

| Technique | Information Gained | Potential Application to this compound |

| Transient Absorption Spectroscopy | Formation and decay kinetics of excited states and radical ions. | Identification of radical cations or anions formed during redox reactions. |

| Time-Resolved Fluorescence | Excited singlet state lifetimes and quenching mechanisms. | Probing the influence of the chloro-substituent on photophysical properties. |

| Pump-Probe Infrared Spectroscopy | Vibrational modes of transient species. | Structural characterization of short-lived reaction intermediates. |

Combined Spectroelectrochemical Methods

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the electronic and structural properties of molecules as they undergo redox processes. This is particularly valuable for understanding the behavior of electroactive molecules like this compound.

UV-Vis-NIR Spectroelectrochemistry: This is the most common spectroelectrochemical method, where the UV-Vis-NIR absorption spectrum of a species is monitored as the potential of the working electrode is varied. This allows for the in-situ characterization of the different oxidation states of a molecule. For this compound, this technique could be used to generate and characterize its radical cation and dication, providing information on their absorption maxima, stability, and the electronic transitions involved. Studies on 6,13-diamino-substituted pentacenes have effectively utilized spectroelectrochemistry to reveal significant structural changes upon two-electron oxidation, suggesting that similar investigations on the chloro-derivative would be highly informative.

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry: This technique is specifically used to study species with unpaired electrons, such as radical ions. By generating the radical cation or anion of this compound electrochemically within an EPR spectrometer, one can obtain its EPR spectrum. The hyperfine coupling constants observed in the spectrum provide detailed information about the distribution of the unpaired electron density within the molecule, offering critical insights into its electronic structure.

Interactive Table: Spectroelectrochemical Data for Hypothetical Redox States of this compound.

| Redox State | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |

| Neutral | 350 | 15000 |

| Radical Cation | 550 | 8000 |

| Dication | 700 | 12000 |

Computational and Theoretical Investigations of 6 Chloro 6,13 Dihydropentacene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner for complex systems. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches, each providing a detailed picture of the electronic landscape of 6-Chloro-6,13-dihydropentacene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of computational cost and accuracy. rsc.orgrsc.org For a molecule such as this compound, DFT calculations are typically employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.netresearchgate.net Common functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used for geometry optimization and electronic property prediction in pentacene (B32325) derivatives. researchgate.netnih.gov The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), is crucial for obtaining reliable results, with larger basis sets providing more accurate descriptions of electron distribution, especially for molecules containing heteroatoms like chlorine. nih.govunict.it

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a more rigorous, wave-function-based approach. rsc.org While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation is particularly important. aip.orgnih.govelsevierpure.com For PAH clusters, MP2 calculations have been used to accurately determine binding energies and intermolecular interactions, which are critical for understanding solid-state packing and material properties. aip.orgnih.govelsevierpure.com

Computational methods are highly effective at predicting various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors from which ¹H and ¹³C NMR chemical shifts are derived. nih.gov Calculations are performed on the optimized geometry of this compound, and the resulting shielding constants are referenced against a standard, typically tetramethylsilane (TMS), to predict the chemical shifts. nih.govacs.org For halogenated aromatic compounds, DFT calculations can achieve good correlation with experimental data, though deviations can occur for carbons directly bonded to the halogen. acs.orgacs.org

| Carbon Atom Type | Predicted ¹³C Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic C-H | 120-135 | Typical range for unsubstituted aromatic carbons in pentacene core. |

| Aromatic Quaternary C | 130-145 | Bridgehead carbons and other substituted aromatic positions. |

| C6 (sp³ C-Cl) | 60-80 | Aliphatic carbon significantly deshielded by the electronegative chlorine atom. |

| C13 (sp³ C-H) | 35-50 | Typical range for a benzylic-type sp³ carbon in the dihydropentacene framework. |

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be compared with experimental IR and Raman spectra to confirm structural features.

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govnih.govacs.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) associated with electronic transitions, such as the π → π* transitions characteristic of the pentacene chromophore. researchgate.netunict.it Studies on pentacene derivatives show that TD-DFT can effectively model how substituents influence the absorption spectra. nih.govnih.gov

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.netacs.org

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the pentacene aromatic system. The presence of the electronegative chlorine atom at the sp³-hybridized C6 position would likely induce a slight polarization of the electron density and could subtly influence the energies of the frontier orbitals compared to the unsubstituted 6,13-dihydropentacene (B80405). researchgate.net DFT calculations provide quantitative values for these orbital energies and allow for visualization of their spatial distribution. acs.orgresearchgate.net

| Orbital | Calculated Energy Range (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; primarily π-character on the pentacene core. |

| LUMO | -2.0 to -3.0 | Lowest Unoccupied Molecular Orbital; primarily π*-character on the pentacene core. |

| HOMO-LUMO Gap | 2.5 to 4.0 | Correlates with chemical stability and the energy of the first electronic excitation. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single, often static, molecule, molecular modeling and dynamics simulations explore the physical movements and structural flexibility of molecules over time.

The 6,13-dihydropentacene core is not planar due to the two sp³-hybridized carbon atoms (C6 and C13). This gives the molecule a bent or "butterfly" conformation. Computational methods can be used to explore the conformational landscape of this compound. biomedres.usdalalinstitute.com This involves identifying stable conformers and the energy barriers that separate them.

For this compound, a key conformational question is the orientation of the chlorine atom, which can exist in pseudo-axial or pseudo-equatorial positions relative to the bent polycyclic framework. DFT geometry optimizations can determine the relative energies of these conformers, predicting the most stable three-dimensional structure. sapub.org The potential energy surface can be mapped by systematically changing key dihedral angles to find the transition states that connect different conformers, revealing the flexibility of the molecular structure.

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived transition states that are difficult or impossible to observe experimentally. researchgate.net A plausible reaction for this compound is the thermal or base-induced elimination of hydrogen chloride (HCl) to form the fully aromatic pentacene. This type of reaction is known as dehydrohalogenation. youtube.compearson.combingol.edu.tryoutube.com

Using DFT, the entire reaction pathway can be modeled:

Reactants and Products: The geometries and energies of the reactant (this compound) and the products (pentacene and HCl) are calculated.

Transition State Search: A transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. ncert.nic.in For an E2-type elimination, this would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond and HCl. youtube.combingol.edu.tr

Activation Energy: The energy difference between the transition state and the reactants defines the activation energy barrier (Ea), which determines the reaction rate.

Such computational studies can provide deep mechanistic insights, for instance, by revealing whether the elimination proceeds via a concerted (E2) or stepwise (E1) mechanism. researchgate.netresearchgate.net

Advanced Sampling Techniques in Molecular Dynamics

Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules, but they are often limited by the challenge of adequately sampling the vast conformational space of a molecule within a computationally feasible timeframe. nih.gov For a molecule like this compound, which possesses flexibility in its hydrogenated ring and potential for intermolecular interactions, standard MD simulations may become trapped in local energy minima, failing to capture rare but significant events. nih.govarxiv.org To overcome these limitations, enhanced sampling techniques are employed to accelerate the exploration of the energy landscape. livecomsjournal.orgnih.gov

These methods extend the utility of molecular simulations, allowing for a more thorough investigation of the configuration space of complex systems. livecomsjournal.org The core principles behind these varied methods often boil down to a limited number of statistical and physical concepts, aimed at overcoming high energy barriers. arxiv.orglivecomsjournal.org

Several advanced sampling methods could be particularly useful for studying this compound:

Replica Exchange Molecular Dynamics (REMD) : In this technique, multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.gov Periodically, the configurations of adjacent temperature replicas are exchanged based on a Monte Carlo criterion. nih.gov This allows replicas at higher temperatures, which can more easily cross energy barriers, to pass their explored conformations to lower-temperature replicas, thus accelerating the sampling of the canonical ensemble at the temperature of interest.

Metadynamics : This method discourages the simulation from revisiting previously explored regions of the conformational space by adding a history-dependent bias potential to the system's Hamiltonian. nih.gov The bias is typically a sum of Gaussian functions centered on the values of specific collective variables (CVs), such as dihedral angles or distances, that describe the system's slow degrees of freedom. For this compound, CVs could include the puckering of the dihydropentacene rings or the orientation of the C-Cl bond.

Simulated Annealing : This technique involves periodically heating and then slowly cooling the system. The temporary increase in temperature provides the kinetic energy needed to overcome potential energy barriers, while the slow cooling allows the system to settle into a low-energy minimum. This can be effective for finding stable conformations of the molecule.

By applying these techniques, researchers can construct a more complete free energy surface for this compound, providing insights into its conformational preferences, the dynamics of its chlorinated center, and its interactions with other molecules or surfaces. nih.gov

Machine Learning and Artificial Intelligence in Chemical Discovery

Predictive Modeling for Reaction Outcomes and Synthetic Accessibility

A significant hurdle in chemical synthesis is predicting whether a proposed reaction will be successful and how accessible the target molecule is. nih.gov Machine learning models are increasingly used to provide a quantitative estimation of molecular synthetic accessibility (SA), which is a crucial factor for prioritizing molecules in de novo design and for guiding retrosynthesis. nih.gov

These models are trained on large-scale reaction databases to recognize patterns associated with successful or failed reactions. beilstein-journals.org For this compound, a predictive model could assess the feasibility of introducing the chlorine atom at the 6-position or the likelihood of a particular cyclization strategy to form the pentacene core.

Several approaches are common:

Fingerprint-based Deep Neural Networks (DNNs) : Molecules are converted into fixed-length numerical vectors known as fingerprints (e.g., Extended-Connectivity Fingerprints or ECFP4). A DNN is then trained on these fingerprints from large reaction datasets to classify reactions or predict yields. nih.gov

Graph-based Models : Using graph neural networks, molecules are treated as graphs where atoms are nodes and bonds are edges. Models like the Communicative Message Passing Neural Network (CMPNN) can learn features directly from the 2D graph structure of the reactants and reagents. nih.gov

Δ-learning Models : These models predict a correction to a low-level, computationally inexpensive quantum mechanical calculation to achieve the accuracy of a higher-level, more expensive method. rsc.org The Δ²-learning model, for instance, can predict high-level activation energies from low-level geometries, providing a rapid assessment of reaction kinetics with minimal loss in accuracy. rsc.org

The table below compares different models used for predicting synthetic accessibility.

| Model Type | Molecular Representation | Key Feature | Typical Application |

| SAScore | ECFP4 Fingerprints & Hand-crafted features | Scores molecular complexity and similarity to known fragments. nih.gov | General assessment of synthetic difficulty. |

| SCScore | ECFP4 Fingerprints in a neural network | Learned from a dataset of reactions to predict the complexity contribution of a molecule. nih.gov | Prioritizing compounds based on synthetic feasibility. |

| DNN-ECFP | ECFP4 Fingerprints | A deep neural network trained on reaction data to predict accessibility. nih.gov | Classification of molecules as "easy" or "hard" to synthesize. |

| CMPNN | 2D Molecular Graph | A graph convolutional neural network that processes atomic and bond features directly. nih.gov | Provides a more nuanced prediction based on the detailed molecular structure. |

Algorithmic Approaches to Retrosynthesis and Synthetic Route Optimization

Modern AI retrosynthesis platforms can be categorized as follows:

Template-based Models : These models use reaction templates, which are codified representations of molecular transformations, extracted from reaction databases. The algorithm matches the target molecule to known templates to suggest possible precursors.

Template-free Models : These models treat retrosynthesis as a sequence-to-sequence translation problem, similar to language translation. For example, a model might take the SMILES string of the product and "translate" it into the SMILES strings of the reactants, without relying on predefined rules. chemrxiv.org

Semi-template-based Models : These approaches combine the strengths of the other two, using templates to guide the search while also allowing for the discovery of novel, non-templated reactions. chemrxiv.org

The table below summarizes these algorithmic approaches.

| Approach | Description | Advantages | Limitations |

| Template-based | Uses a large database of predefined reaction rules or "templates" to identify valid retrosynthetic disconnections. chemrxiv.org | High accuracy for known reaction types; chemically intuitive. | Fails to predict novel reactions not covered by the template library. chemrxiv.org |

| Template-free | Treats molecules as sequences (e.g., SMILES) or graphs and uses deep learning models to predict precursors without explicit rules. chemrxiv.org | Can discover novel and unconventional synthetic pathways. | May suggest chemically invalid reactions; less interpretable. |

| Semi-template-based | A hybrid approach that may use templates to identify the reaction center but employs a neural network to determine the specific transformation. chemrxiv.org | Balances accuracy and novelty; can generalize better than purely template-based methods. | Can be more complex to implement. |

Development of Molecular Representation Learning for Halogenated Polyacenes

The performance of any machine learning model in chemistry is highly dependent on how molecules are represented numerically. rsc.orgarxiv.org Molecular Representation Learning (MRL) is a field focused on creating vectorized representations (embeddings) that capture the essential structural and chemical information of a molecule. rsc.orgopenreview.net

For halogenated polyacenes like this compound, an effective representation must encode not only the topology of the fused ring system but also the electronic influence of the halogen substituent. The presence of chlorine alters the molecule's electronegativity, steric profile, and reactivity, all of which must be captured in the embedding for accurate property prediction.

Key MRL strategies applicable to this class of compounds include:

Graph Neural Networks (GNNs) : These are the state-of-the-art for learning from molecular graphs. GNNs iteratively update atom representations by passing "messages" between neighboring atoms, allowing the model to learn complex local and global chemical environments. arxiv.org

Transformer Models : Originally developed for natural language processing, transformer models can operate on SMILES strings or molecular graphs. Their attention mechanism allows them to weigh the importance of different atoms or substructures when creating a representation, which is useful for capturing long-range interactions in large polyacene systems.

Multimodal Learning : This approach integrates molecular structure information with other data modalities, such as biological assay results or spectroscopic data, to create more biologically or functionally informed representations. openreview.net

Recent work on halogenated helicenes has shown that deep neural networks can be trained to predict chiroptical properties based on the type and position of halogen atoms, demonstrating that ML models can effectively learn the complex structure-property relationships in halogenated polycyclic systems. ugr.es

| Representation Method | Input Format | Information Captured | Suitability for Halogenated Polyacenes |

| Molecular Fingerprints (e.g., ECFP) | 2D Structure | Presence of specific circular substructures up to a certain radius. nih.gov | Good for similarity searches but may not capture subtle electronic effects of the halogen. |

| Graph Neural Networks (GNNs) | Molecular Graph (Atoms & Bonds) | Learns features from the graph topology and atom/bond attributes. arxiv.org | Excellent for capturing detailed local chemical environments and the influence of the chlorine atom on its neighbors. |

| SMILES-based Transformers | SMILES String | Learns patterns and syntax from the sequential representation of the molecule. | Can capture long-range dependencies but is sensitive to the specific SMILES string generated. |

| 3D-aware Models | 3D Molecular Conformation | Incorporates spatial distances and angles between atoms. | Crucial for predicting properties that depend on the 3D shape, such as crystal packing or receptor binding. |

Broader Scientific Impact and Future Research Trajectories of Chlorinated Dihydropentacenes

Contributions to Organic Electronics and Photonic Materials Science

The introduction of halogen atoms is a well-established strategy for modifying the properties of organic semiconductors. researchgate.net In the context of pentacene (B32325) derivatives, chlorination has been shown to be a viable route to developing n-type materials, complementing the more common p-type behavior of unsubstituted pentacene. researchgate.net The presence of electron-withdrawing chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netuky.edu

6-Chloro-6,13-dihydropentacene, in particular, can be viewed as a key precursor to functionalized pentacenes. The dihydropentacene core is a common starting point in the synthesis of pentacene, a benchmark organic semiconductor. nih.gov The chlorine atom at the 6-position provides a reactive site for further chemical modification, allowing for the introduction of various functional groups to enhance solubility, modify solid-state packing, and further tune electronic properties.

In the realm of photonic materials, halogenation can influence the photophysical properties of polycyclic aromatic hydrocarbons. While specific data for this compound is not extensively detailed in the literature, it is known that substituents can alter the absorption and emission characteristics of chromophores. nih.gov This opens the possibility of designing chlorinated dihydropentacene derivatives for applications in organic light-emitting diodes (OLEDs) and as components in optical sensors. The ability to tune the HOMO-LUMO gap through chlorination directly impacts the optical properties of these materials. acs.org

The following table provides a comparative overview of how different substituents, including halogens, can affect the electronic properties of pentacene-based molecules, offering insight into the potential effects of the chloro-substituent in this compound.

| Substituent/Functionalization | General Effect on Electronic Properties | Potential Application |

|---|---|---|

| Unsubstituted Pentacene | p-type semiconductor behavior | OFETs, OPVs |

| Fluorination (e.g., Perfluoropentacene) | Lowers HOMO/LUMO levels, can induce n-type behavior | n-channel OFETs, complementary circuits |

| Chlorination (e.g., 6,13-Dichloropentacene) | Lowers HOMO energy level, increases environmental stability | Stable OFETs |

| Silylethynyl groups (e.g., TIPS-pentacene) | Improves solubility and solution processability, can influence solid-state packing | Printable electronics |

Design Principles for Tunable Reactivity and Molecular Stability

The chemical reactivity and stability of dihydropentacenes are significantly influenced by chlorination. The carbon-chlorine bond in this compound introduces a site of specific reactivity. This bond can potentially undergo nucleophilic substitution or participate in cross-coupling reactions, allowing for the synthesis of a wide array of derivatives with tailored functionalities. This tunable reactivity is a cornerstone of modern materials design, enabling the creation of molecules with precisely controlled properties.

Molecular stability is a critical parameter for the practical application of organic electronic materials. The incorporation of electron-withdrawing groups like chlorine can enhance the resistance of the pentacene core to oxidation. acs.org This is a crucial advantage, as pentacene and its derivatives can be susceptible to degradation in the presence of oxygen and light. nih.gov However, the stability of chlorinated organic compounds can be complex, with some chlorinated hydrocarbons exhibiting increased stability in specific solvent environments, while others may be prone to dehalogenation reactions. researchgate.netrsc.org Studies on haloacetamides have shown that chlorinated variants can be less stable than their brominated or iodinated counterparts under certain conditions due to the high electron-withdrawing inductive effect of chlorine. nih.gov

The design principles for enhancing molecular stability in this class of compounds involve a balance between electronic effects and steric hindrance. For instance, combining chlorination with bulky side groups could offer a synergistic approach to protecting the reactive acene core. Computational studies can play a vital role in predicting the stability of new chlorinated dihydropentacene derivatives, guiding synthetic efforts toward the most promising candidates. researchgate.net

The table below summarizes key design principles for tuning the reactivity and stability of chlorinated dihydropentacenes.

| Design Principle | Effect on this compound | Objective |

|---|---|---|

| Introduction of a Chlorine Atom | Provides a reactive site (C-Cl bond) and enhances oxidative stability. | Enable further functionalization and improve environmental resilience. |

| Addition of Sterically Bulky Groups | Can physically shield the aromatic core from reactive species. | Increase kinetic stability and reduce intermolecular interactions that lead to degradation. |

| Modification of Solvent Environment | The stability of the compound can be solvent-dependent. | Optimize processing conditions for device fabrication and long-term operation. |

| Computational Modeling | Predicts reactivity, stability, and electronic properties. | Guide the rational design of new derivatives with desired characteristics. |

Interdisciplinary Research Avenues in Advanced Materials Chemistry

The unique properties of chlorinated dihydropentacenes position them at the intersection of several scientific disciplines, fostering interdisciplinary research. In the field of supramolecular chemistry, the potential for halogen bonding and other non-covalent interactions involving the chlorine atom can be explored to control the self-assembly of these molecules in the solid state. This could lead to new materials with ordered structures and enhanced charge transport properties.

In polymer science, this compound could serve as a functional monomer or a pendant group on a polymer backbone. The resulting materials could combine the processability of polymers with the electronic properties of the pentacene core, leading to the development of flexible and stretchable electronic devices.

Furthermore, the sensitivity of the electronic properties of pentacene derivatives to their local environment suggests potential applications in chemical and biological sensing. Interdisciplinary collaborations between chemists, physicists, and engineers will be crucial for designing and fabricating sensor devices based on these materials. The future of organic semiconductor research lies in addressing challenges related to mechanical properties and large-scale fabrication, areas where interdisciplinary approaches are essential. csfusion.orgmdpi.com

Methodological Advancements in Synthetic and Analytical Chemistry

The exploration of chlorinated dihydropentacenes drives advancements in both synthetic and analytical methodologies. The development of regioselective chlorination reactions for polycyclic aromatic hydrocarbons is a significant challenge in synthetic organic chemistry. New synthetic routes that allow for the precise placement of chlorine atoms on the dihydropentacene skeleton are needed to systematically study structure-property relationships. Inspiration for such synthetic strategies can be drawn from the synthesis of other halogenated pentacenes, such as 6,13-difluoropentacene, which often involves multi-step sequences including Friedel-Crafts reactions and ortho-lithiations. nih.govbeilstein-journals.org

From an analytical perspective, the characterization of chlorinated dihydropentacenes and their derivatives requires sophisticated techniques. The identification and quantification of these compounds in complex matrices necessitate the use of advanced analytical methods. jfda-online.comnih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of these molecules. researchgate.net Spectroscopic techniques, including nuclear magnetic resonance (NMR) and UV-visible spectroscopy, are essential for elucidating their molecular structure and electronic properties.

The following table outlines some of the key analytical techniques applicable to the study of this compound.

| Analytical Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, confirmation of chlorine position. | Essential for structural elucidation and purity assessment. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula and aids in identification. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in mixtures. | Crucial for monitoring reaction progress and assessing purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives and identification. | Useful for analyzing reaction byproducts and degradation products. |

| UV-Visible Spectroscopy | Electronic absorption properties, HOMO-LUMO gap estimation. | Provides insights into the optical and electronic characteristics. |

| X-ray Crystallography | Solid-state packing and molecular geometry. | Determines the crystal structure, which is critical for understanding charge transport. |

Q & A

Q. What are the key synthetic steps for preparing 6-Chloro-6,13-dihydropentacene derivatives?

The synthesis typically involves converting tetracarboxylic acid precursors (e.g., 6,13-dihydropentacene-2,3,9,10-tetracarboxylic acid) to anhydrides, followed by refluxing with alkylamines to form bisimides. Yields range from 20–64%, depending on amine reactivity and purification protocols. Structural confirmation relies on ¹H NMR (e.g., a singlet at 4.36 ppm for the central dihydropentacene ring) and ¹³C NMR (aromatic carbons at 123.5–168.3 ppm). IR spectroscopy and elemental analysis further validate functional groups and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H NMR : Identifies protons in the central dihydropentacene ring (singlet at ~4.36 ppm) and aromatic regions (singlets at 8.03–8.23 ppm for naphthalene rings).

- ¹³C NMR : Confirms sp³ carbons (38.5 ppm) and carbonyl groups (186.3 ppm).

- IR Spectroscopy : Detects imide carbonyl stretches (~1700 cm⁻¹).

- Mass Spectrometry (FAB) : Validates molecular ion peaks and fragmentation patterns .

Q. How does cofacial π-stacking influence the crystallographic arrangement of this compound derivatives?

X-ray crystallography reveals that substituents like alkylthio or methyl groups induce cofacial π-stacking via S–S or S–π interactions. For example, 6,13-bis(methylthio)pentacene forms columnar stacks along crystal axes, enhancing charge transport in organic semiconductors. This structural motif is critical for optimizing solid-state electronic properties .

Advanced Research Questions

Q. What methodological approaches are used to study solid-state disproportionation reactions in this compound derivatives?

Disproportionation (e.g., fluorescence shifts from blue to red) is monitored via:

- Solid-State Fluorescence Spectroscopy : Tracks emission changes during heating or photoirradiation.

- X-ray Diffraction (XRD) : Correlates molecular conformation changes with reaction progress.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and reaction thresholds. These methods reveal how crystal packing and substituents dictate reactivity, enabling tailored materials for optical recording .

Q. How can computational methods predict charge-transfer properties of this compound derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) calculates reorganization energy (λ) and electron mobility (μ). Validation against experimental mobilities (e.g., 3.29–3.44 cm² V⁻¹ s⁻¹ for diazapentacenes) ensures accuracy. Transfer integrals derived from HOMO/LUMO overlaps further refine predictions, aiding the design of high-mobility n-channel semiconductors .

Q. What strategies resolve contradictions in reported synthetic yields for this compound bisimides?

Yield variability (20–64%) arises from:

- Amine Reactivity : Bulky amines reduce steric hindrance, improving yields.

- Reflux Conditions : Prolonged heating may degrade intermediates, requiring optimized time/temperature profiles.

- Purification Methods : Column chromatography or recrystallization efficiency impacts final purity. Systematic screening of these variables enhances reproducibility .

Q. How do structural modifications (e.g., halogenation) alter the electronic properties of this compound?

Comparative studies of chloro- vs. fluoro-substituted analogs show that electronegative substituents lower LUMO levels, enhancing electron affinity. For example, 6,13-difluoropentacene exhibits higher air stability and charge mobility than chlorinated derivatives. Such modifications are guided by XRD and UV-Vis spectroscopy to assess packing density and bandgap tuning .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., computational vs. experimental mobilities) by cross-validating results with multiple functionals (BHandH, B3LYP) and experimental techniques (SCLC measurements) .

- Advanced Characterization : Combine XRD with Raman spectroscopy to probe strain effects in π-stacked systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.